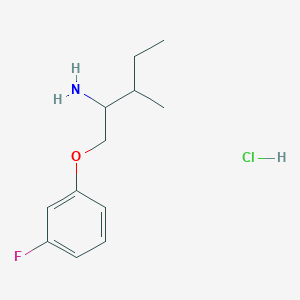

1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride

Vue d'ensemble

Description

This compound is an organic molecule that contains a fluorophenoxy group and an amine group. The presence of these functional groups suggests that it could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic features of its functional groups, including the aromatic ring of the phenoxy group, the electronegative fluorine atom, and the amine group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The fluorine atom, being highly electronegative, could make the compound reactive towards nucleophilic substitution reactions. The amine group could engage in reactions typical for amines, such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in the body if used as a drug .Applications De Recherche Scientifique

Synthesis of β-Blockers : The compound has been utilized in the synthesis of potent β-blockers like R-67555. This involves the synthesis of optically active intermediates, demonstrating its role in creating cardiovascular drugs (Horiguchi, Kuge, & Mochida, 1997).

Derivative Synthesis for Antibacterial Agents : Derivatives of 3-fluoro-1-aminoadamantane, which have structural similarities to the compound , have been synthesized for potential use as antibacterial agents (Anderson, Burks, & Harruna, 1988).

Synthesis of Perfluorochemicals : Techniques involving liquid-phase photofluorination with undiluted fluorine, relevant to the synthesis of compounds like 1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride, have been developed for the synthesis of perfluorochemicals, indicating its role in creating complex fluorinated compounds (Scherer, Yamanouchi, & Onox, 1990).

Development of Cancer Drugs : The compound's derivatives have been studied for their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have shown promising cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

Fluorescent and Colorimetric pH Probes : Derivatives of the compound have been synthesized for use as highly water-soluble fluorescent and colorimetric pH probes, indicating its utility in chemical sensing and analysis applications (Diana, Caruso, Tuzi, & Panunzi, 2020).

Selective Extraction and Separation : Similar compounds like 4-methylpentan-2-ol have been used for the selective extraction and separation of iron(III), hinting at the potential application of 1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride in analytical chemistry (Gawali & Shinde, 1974).

Corrosion Inhibition in Mild Steel : Amine derivative compounds, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating its potential in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-fluorophenoxy)-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO.ClH/c1-3-9(2)12(14)8-15-11-6-4-5-10(13)7-11;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMHXSQJIVPFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(COC1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenoxy)-3-methylpentan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)

![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)